molecular formula C20H20FN5O2 B2921569 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946355-87-9

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2921569
CAS RN: 946355-87-9
M. Wt: 381.411
InChI Key: CSWUEIAADPWDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GnRH Receptor Antagonists

Research has led to the development of potent antagonists of the human gonadotropin-releasing hormone (GnRH) receptor, with significant oral bioavailability and efficacy in nonhuman primates. These compounds, including substituted uracils, have demonstrated subnanomolar binding affinity and potent functional antagonism at the human GnRH receptor, highlighting their potential in therapeutic applications related to hormone-dependent conditions (Tucci et al., 2005).

CNS Agents

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has been prepared and found to exhibit anxiolytic activity and potent muscle-relaxant properties. These findings indicate the potential of these compounds in the development of new central nervous system (CNS) therapeutic agents (Rasmussen et al., 1978).

Antitumor Activity

Pyrimidine analogues containing a urea moiety have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. Some of these compounds have shown more effective activity than 5-fluorouracil, indicating their potential as antitumor agents (Shao et al., 2014).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized and characterized for their anion recognition properties. These compounds have shown significant potential in photophysical studies, indicating their applications in sensing and molecular recognition technologies (Singh et al., 2016).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been explored for their enzyme inhibition properties and anticancer activities. Some of these compounds have demonstrated potent inhibitory effects against specific enzymes and exhibited antiproliferative effects against cancer cell lines, suggesting their potential in cancer therapy and enzyme-related disorders (Mustafa et al., 2014).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-12-4-5-16(10-17(12)21)26-20(27)25-15-8-6-14(7-9-15)24-18-11-19(28-3)23-13(2)22-18/h4-11H,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWUEIAADPWDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.